molecular formula C11H11ClN2 B11778293 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole

3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole

Katalognummer: B11778293
Molekulargewicht: 206.67 g/mol
InChI-Schlüssel: BYVCIHSFURSGNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a chlorine atom at the third position, a methyl group at the fifth position, and a p-tolyl group at the first position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1-phenyl-1H-pyrazole-5-carbaldehyde with p-toluidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the pyrazole ring to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 3-azido-5-methyl-1-(p-tolyl)-1H-pyrazole.

    Oxidation: Formation of 3-chloro-5-formyl-1-(p-tolyl)-1H-pyrazole.

    Reduction: Formation of 3-chloro-5-methyl-1-(p-tolyl)-1,2-dihydropyrazole.

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It serves as a probe molecule in studying enzyme interactions and receptor binding in biological systems.

    Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide due to its bioactive properties.

Wirkmechanismus

The mechanism of action of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include cyclooxygenase enzymes, bacterial cell wall synthesis enzymes, and neurotransmitter receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-1-phenyl-1H-pyrazole: Similar structure but lacks the methyl and p-tolyl groups.

    5-Methyl-1-(p-tolyl)-1H-pyrazole: Similar structure but lacks the chlorine atom.

    3-Chloro-5-methyl-1-phenyl-1H-pyrazole: Similar structure but has a phenyl group instead of a p-tolyl group.

Uniqueness

3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C11H11ClN2

Molekulargewicht

206.67 g/mol

IUPAC-Name

3-chloro-5-methyl-1-(4-methylphenyl)pyrazole

InChI

InChI=1S/C11H11ClN2/c1-8-3-5-10(6-4-8)14-9(2)7-11(12)13-14/h3-7H,1-2H3

InChI-Schlüssel

BYVCIHSFURSGNJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.